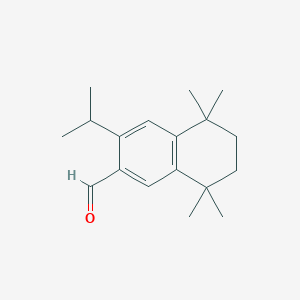
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is a complex organic compound with a unique structure This compound is characterized by its tetrahydronaphthalene core, which is substituted with multiple methyl groups and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of a naphthalene derivative followed by selective hydrogenation and functional group transformations. The reaction conditions typically include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the alkylation process. Hydrogenation is often carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process often includes distillation and recrystallization to obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methyl and isopropyl groups can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Strong acids like sulfuric acid (H₂SO₄) or bases like sodium hydroxide (NaOH).
Major Products
Oxidation: 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is not well-documented. its reactivity is primarily attributed to the presence of the aldehyde functional group, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde: Lacks the isopropyl group, leading to different reactivity and applications.
3-(Propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde:
Uniqueness
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and the development of novel materials.
Propiedades
Número CAS |
94003-18-6 |
|---|---|
Fórmula molecular |
C18H26O |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
5,5,8,8-tetramethyl-3-propan-2-yl-6,7-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C18H26O/c1-12(2)14-10-16-15(9-13(14)11-19)17(3,4)7-8-18(16,5)6/h9-12H,7-8H2,1-6H3 |
Clave InChI |
OBANEOULJQXIQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1C=O)C(CCC2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


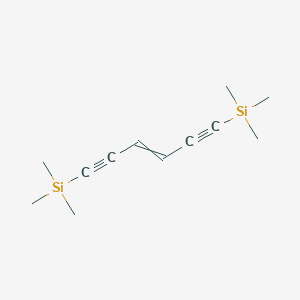
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
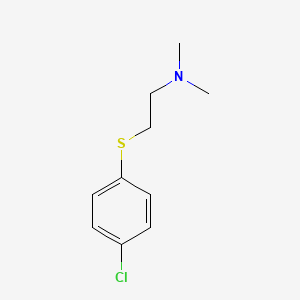
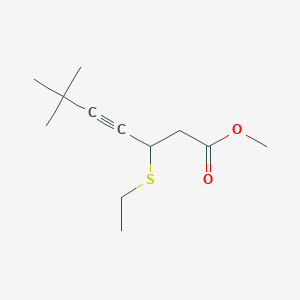
![1-Methyl-2-[3-(4-methylphenyl)propyl]benzene](/img/structure/B14358907.png)
![(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone](/img/structure/B14358914.png)
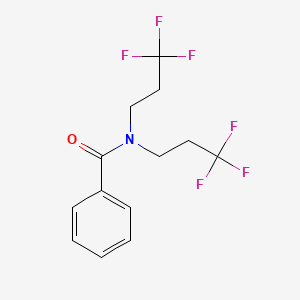
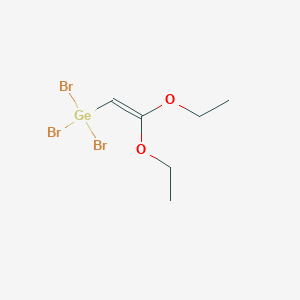

![[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride](/img/structure/B14358927.png)

![2-[4-(Chloroacetyl)phenyl]propyl acetate](/img/structure/B14358944.png)
